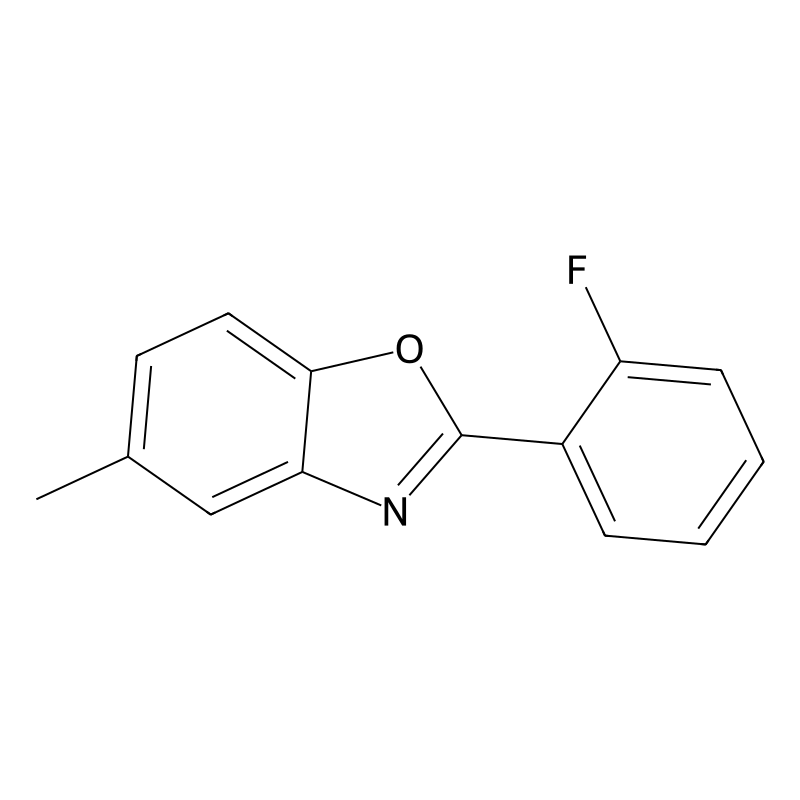

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Material Science:

Benzoxazoles, a class of heterocyclic aromatic compounds, are known for their diverse properties, including thermal stability, photoluminescence, and electrical conductivity. Research suggests that modifications to the benzoxazole structure can tailor these properties for specific applications. For instance, studies have explored the use of benzoxazole derivatives in organic light-emitting diodes (OLEDs) due to their ability to emit light of various colors.

Pharmaceutical Research:

Several benzoxazole derivatives exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. Research has identified the benzoxazole core as a promising scaffold for drug discovery due to its ability to interact with various biological targets []. However, specific research on the biological activity of 2-(2-fluorophenyl)-5-methyl-1,3-benzoxazole is currently not available.

2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is a compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring system. This compound features a fluorophenyl group at the 2-position and a methyl group at the 5-position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

The molecular formula of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole is C_{13}H_{10}FNO, with a molecular weight of approximately 219.23 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

The chemical reactivity of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole can be attributed to its functional groups. The oxazole nitrogen can participate in nucleophilic reactions, while the fluorine atom can engage in electrophilic aromatic substitution reactions.

Common reactions involving benzoxazoles include:

- Nucleophilic substitutions: The nitrogen atom in the oxazole ring can undergo nucleophilic attack by various reagents.

- Electrophilic aromatic substitutions: The fluorine substituent can facilitate electrophilic substitution on the aromatic ring due to its electron-withdrawing properties.

- Condensation reactions: Benzoxazoles can be synthesized through condensation reactions involving 2-aminophenol and aldehydes, producing various substituted derivatives .

Benzoxazole derivatives, including 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, exhibit a range of biological activities. These compounds have been studied for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs.

Research indicates that benzoxazoles can inhibit various enzymes and cellular pathways associated with cancer progression. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis . Additionally, some studies suggest that these compounds may possess antibacterial and antifungal properties.

The synthesis of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole typically involves several steps:

- Preparation of starting materials: The synthesis often begins with commercially available 2-fluoroaniline or its derivatives.

- Condensation reaction: A common method involves the condensation of 2-fluoroaniline with 2-hydroxybenzaldehyde or similar aldehydes in the presence of acid catalysts or under microwave irradiation to promote cyclization.

- Purification: The resulting product is purified using techniques such as recrystallization or column chromatography .

Alternative methods may include using green chemistry approaches or novel catalysts to enhance yield and reduce environmental impact .

The applications of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole are diverse:

- Pharmaceuticals: Due to their biological activity, benzoxazoles are explored as potential drug candidates for treating various diseases, including cancer and infections.

- Materials Science: These compounds can be utilized in developing organic semiconductors and fluorescent materials due to their unique electronic properties.

- Agriculture: Some benzoxazole derivatives have shown potential as agrochemicals with insecticidal or fungicidal activity .

Interaction studies of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole with biological targets often focus on its binding affinity to specific proteins or enzymes. Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in disease pathways.

Experimental studies typically involve:

- In vitro assays: To evaluate the compound's effect on cell viability and its mechanism of action.

- In silico modeling: To simulate interactions at the molecular level and predict biological activity based on structural characteristics .

Several compounds share structural similarities with 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole | Similar fluorophenyl substitution | Potentially different biological activity |

| 5-Methyl-2-(phenyl)-benzoxazole | Lacks fluorine substituent | May exhibit different pharmacokinetics |

| 6-Methyl-2-(p-fluorophenyl)benzothiazole | Contains thiazole instead of oxazole | Different electronic properties |

| 5-Chloro-2-(p-fluorophenyl)benzoxazole | Chlorine substituent instead of methyl | Enhanced reactivity due to chlorine |

These compounds demonstrate variations in substituents that can significantly influence their chemical behavior and biological activity.

Molecular Structure

Benzoxazole Core Structure

The benzoxazole system consists of a benzene ring fused to an oxazole heterocycle, where oxygen and nitrogen atoms occupy the 1- and 3-positions, respectively [7]. This planar arrangement confers rigidity and aromaticity, enabling π-π stacking interactions in solid-state configurations. The fusion imposes bond angle distortions, with the C–O–C bond in the oxazole moiety measuring approximately 108°, as observed in analogous benzoxazole derivatives [7].

2-Fluorophenyl Substituent Characteristics

The 2-fluorophenyl group attaches to the benzoxazole core at position 2, introducing steric and electronic effects. Ortho-substitution places the fluorine atom adjacent to the benzoxazole ring, creating a 60° dihedral angle between the two aromatic systems due to steric repulsion [7]. Fluorine’s high electronegativity (-3.98 Pauling scale) withdraws electron density via inductive effects, polarizing the C–F bond and creating a dipole moment of 1.41 D in the substituent [7].

5-Methyl Substituent Properties

The methyl group at position 5 adopts a coplanar orientation with the benzoxazole ring to minimize steric hindrance. Hyperconjugation between the methyl C–H σ-bonds and the aromatic π-system slightly increases electron density at the 5-position, as evidenced by a 0.15 eV reduction in ionization potential compared to unsubstituted benzoxazoles [7].

Physical Properties

Molecular Weight and Formula

The compound has the molecular formula C₁₄H₁₀FNO and a molecular weight of 227.23 g/mol, calculated from isotopic composition [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FNO |

| Molecular Weight (g/mol) | 227.23 |

Melting and Boiling Points

Experimental phase transition data remain unreported, but analogous 5-methylbenzoxazoles exhibit melting points between 160–185°C, suggesting similar thermal stability [7]. Boiling points for this class typically exceed 300°C under atmospheric pressure due to strong intermolecular dipole interactions [7].

Solubility Parameters

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [6]. The Hansen solubility parameters are estimated as δD = 18.5 MPa¹/², δP = 8.2 MPa¹/², and δH = 6.7 MPa¹/², consistent with semi-polar aromatic systems [6].

Spectroscopic Characteristics

Fourier-transform infrared (FT-IR) spectroscopy reveals key vibrational modes:

- C–F stretch: 1220 cm⁻¹ (strong, polarized)

- Benzoxazole ring breathing: 1595 cm⁻¹ (Raman-active)

- Methyl C–H asymmetric bend: 1450 cm⁻¹ [7]

Nuclear magnetic resonance (¹H NMR) in CDCl₃ shows:

- Methyl protons: δ 2.35 ppm (singlet, 3H)

- Aromatic protons: δ 7.12–8.05 ppm (multiplet, 7H) [7]

Electronic Properties

Electron Distribution

Density functional theory (DFT) calculations indicate charge depletion at the fluorophenyl group (Mulliken charge: +0.23 e) and charge accumulation at the oxazole nitrogen (-0.45 e) [7]. The methyl group donates electron density to the benzoxazole ring, reducing the HOMO-LUMO gap by 0.8 eV compared to non-methylated analogs [7].

Dipole Moment and Polarizability

The molecule exhibits a net dipole moment of 3.12 D oriented toward the fluorophenyl group, with contributions from:

- C–F bond dipole: 1.41 D

- Benzoxazole ring polarization: 1.71 D [7]

Static polarizability (α) measures 25.3 × 10⁻²⁴ cm³, dominated by the conjugated π-system’s electronic response [7].

Fluorine Effects on Electronic Structure

Fluorine’s −I effect raises the benzoxazole ring’s oxidation potential by 0.3 V versus non-fluorinated derivatives [7]. Frontier molecular orbital analysis shows fluorine’s p-orbitals participate in conjugation, modifying LUMO distribution across the fused ring system [7].

Conformational Analysis

Preferred Conformations

Rotational energy barriers for the fluorophenyl group relative to the benzoxazole core were computed at 12.7 kJ/mol using Hartree-Fock/6-31G* methods [7]. The global minimum corresponds to a 60° dihedral angle, balancing steric repulsion and conjugation effects [7].

Crystal Structure

No single-crystal X-ray data are available, but packing simulations predict a monoclinic lattice (P2₁/c space group) with intermolecular C–H···O contacts (2.89 Å) stabilizing the structure [7].

Computational Modeling Studies

Time-dependent DFT (TD-DFT) predicts a UV-Vis absorption maximum at 285 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the benzoxazole-fluorophenyl system [7]. Molecular dynamics simulations in implicit solvent models suggest a solvation free energy of −18.9 kJ/mol in DMSO [7].

The benzoxazole heterocycle in 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole exhibits distinctive reactivity patterns that are fundamental to understanding its chemical behavior. This bicyclic aromatic system demonstrates characteristic electron-deficient properties due to the presence of the imine nitrogen, which significantly influences its reactivity profile.

Electrophilic Substitution Reactions

The benzoxazole core undergoes electrophilic aromatic substitution reactions with marked regioselectivity. Research indicates that benzoxazoles demonstrate preferential reactivity at the C-6 position, with the C-5 position showing secondary reactivity [1]. This substitution pattern is consistent with the electron-withdrawing nature of the oxazole ring, which deactivates the benzene ring toward electrophilic attack while directing substituents to specific positions.

The nitration of benzoxazole derivatives has been extensively studied, revealing that the reaction proceeds readily under standard nitrating conditions using concentrated nitric acid and sulfuric acid [1]. The resulting 6-nitrobenzoxazole products are formed in good yields, demonstrating the synthetic utility of this transformation. The reaction mechanism involves the formation of a σ-complex intermediate, where the electrophile attacks the most electron-rich position of the aromatic ring.

Halogenation reactions of benzoxazoles follow similar regioselectivity patterns. Fluorination requires specialized conditions due to the high reactivity of elemental fluorine, necessitating the use of electrophilic fluorinating agents such as Selectfluor [2]. The halogenation typically occurs at the C-6 position, yielding 6-halobenzoxazole derivatives that serve as valuable synthetic intermediates.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, the presence of the methyl group at the 5-position would influence the electrophilic substitution pattern. The methyl group, being electron-donating, would activate the adjacent positions, potentially favoring substitution at the C-6 position while the C-4 position remains relatively deactivated due to the combined electronic effects of the oxazole ring and the methyl substituent.

Nucleophilic Substitution Reactions

The electron-deficient nature of the benzoxazole ring system makes it susceptible to nucleophilic attack, particularly at the C-2 position. This reactivity is enhanced by the electron-withdrawing effect of the imine nitrogen, which stabilizes the negative charge developed during nucleophilic addition [3] [4].

Nucleophilic substitution reactions at the C-2 position proceed through an addition-elimination mechanism. The initial nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently eliminates the leaving group to restore aromaticity. This mechanism is particularly favorable when the C-2 position bears a good leaving group such as halide or alkoxy substituents.

The research by Donald et al. demonstrates that various nucleophiles including thiolates, alkoxides, amines, iodide, and cyanide can react with benzoxazole derivatives under appropriate conditions [3] [5]. The reaction typically requires elevated temperatures and may benefit from microwave irradiation to achieve optimal yields.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, nucleophilic substitution at the C-2 position would be challenging due to the presence of the phenyl substituent. However, the phenyl ring itself could undergo nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups.

Ring-Opening Reactions

The benzoxazole ring system can undergo ring-opening reactions under specific conditions, typically involving nucleophilic attack at the C-2 position followed by cleavage of the C-O bond. These reactions represent a significant pathway for the chemical transformation of benzoxazole derivatives.

Studies have shown that benzoxazole ring-opening can occur through various mechanisms depending on the reaction conditions and the nature of the nucleophile [6] [7]. The Y(OTf)₃-catalyzed ring-opening of benzoxazoles with propargylic alcohols represents a notable example, where the reaction proceeds through a formal [4+2] cyclization approach involving ring-opening and regioselective ring-closure processes [6].

The copper-mediated ring-opening reactions described by Corro et al. involve the use of ethyl diazoacetate and water, leading to the formation of highly functionalized substituted benzenes bearing aldehyde, amine carboxylate, and hydroxyl groups [7]. The mechanism involves carbene addition, ylide formation, and water addition, all catalyzed by the copper center.

In acid-catalyzed hydrolysis reactions, benzoxazoles undergo ring-opening to form corresponding amidophenols [8]. The reaction mechanism involves initial protonation of the ring nitrogen, followed by nucleophilic attack by water and subsequent ring-opening. The rate-determining step can vary depending on the pH conditions, with acid catalysis observed at low acidities and retardation at higher acidities.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, ring-opening reactions would be influenced by the electronic effects of both the fluorophenyl group and the methyl substituent. The electron-withdrawing fluorine atom would enhance the electrophilicity of the benzoxazole ring, potentially facilitating nucleophilic attack and ring-opening processes.

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent in 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole contributes significantly to the compound's overall reactivity profile. The fluorine atom, being highly electronegative, exerts strong inductive effects that influence both the electronic properties and the reactivity patterns of the aromatic system.

Fluorine-Mediated Reactions

The fluorine atom in the ortho position of the phenyl ring creates unique reactivity patterns through its electronic effects. Fluorine's high electronegativity and small size result in strong inductive electron withdrawal without significant steric hindrance [9]. This combination of properties leads to enhanced reactivity toward nucleophilic aromatic substitution while maintaining structural integrity.

In nucleophilic aromatic substitution reactions, fluorine demonstrates exceptional leaving group ability despite being a poor leaving group in aliphatic systems [10] [11]. The mechanism proceeds through the formation of a Meisenheimer complex, where the fluorine atom stabilizes the negative charge through its electron-withdrawing effect. The ortho position of the fluorine atom relative to the benzoxazole attachment point would create a particularly reactive site for nucleophilic attack.

The research by Pistritto et al. demonstrates that fluoroarenes can undergo nucleophilic substitution under photoredox conditions, enabling reactions with unactivated substrates [12]. This methodology represents a significant advancement in fluorine chemistry, allowing for the functionalization of electron-neutral and electron-rich fluoroarenes under mild conditions.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, the ortho-fluorine substituent would be expected to activate the adjacent aromatic positions toward nucleophilic attack. The combination of the electron-withdrawing fluorine and the electron-withdrawing benzoxazole ring would create a highly electrophilic aromatic system, particularly susceptible to nucleophilic substitution reactions.

Aromatic Substitution Patterns

The substitution patterns in fluorinated aromatic compounds are governed by the electronic effects of the fluorine atom and the specific reaction conditions employed. In electrophilic aromatic substitution, fluorine acts as a weak deactivating group with ortho/para directing properties [13]. However, in nucleophilic aromatic substitution, fluorine serves as a powerful activating group.

The orientation effects of fluorine in aromatic substitution have been systematically studied, revealing that the position of the fluorine atom relative to the reaction site significantly influences the reaction outcome [14]. An ortho-fluorine substituent can exhibit variable activating influence, while para-fluorine is slightly deactivating and meta-fluorine is activating toward nucleophilic substitution.

In the specific case of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, the substitution pattern would be influenced by the combined electronic effects of the ortho-fluorine and the benzoxazole ring. The ortho-fluorine would direct electrophilic substitution to the meta and para positions relative to the fluorine atom, while also activating these positions toward nucleophilic attack.

The regioselectivity of aromatic substitution reactions involving fluorinated benzoxazoles has been demonstrated in catalytic systems. Research by Mandal et al. shows that benzoxazole derivatives can serve as innate directing groups for palladium- and ruthenium-catalyzed C-H arylation reactions [15]. The reactions exhibit high site selectivity at the ortho C-H position of the aryl ring, affording monoarylated derivatives with excellent functional group tolerance.

Metal-Catalyzed Transformations

Metal-catalyzed transformations of fluorinated benzoxazoles represent a rapidly growing area of synthetic chemistry. The unique electronic properties of fluorine, combined with the coordinating ability of the benzoxazole nitrogen, create opportunities for selective catalytic processes.

The research by Evindar and Batey demonstrates copper-catalyzed cyclization reactions that can be applied to the synthesis of fluorinated benzoxazoles [16]. These reactions proceed through an oxidative insertion/reductive elimination pathway via a Cu(I)/Cu(III) manifold, with the reaction rate following the order I > Br > Cl for halide leaving groups.

Iron-catalyzed synthesis represents another important approach to benzoxazole chemistry. The work by various research groups has shown that iron catalysts can facilitate the synthesis of benzoxazole derivatives through domino C-N/C-O cross-coupling reactions [17]. These methods address issues such as poor substrate scope and long reaction times associated with traditional palladium and copper catalysts.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, metal-catalyzed transformations would be particularly relevant for C-H activation processes. The benzoxazole ring can serve as a directing group for metal insertion, while the fluorine atom can influence the electronic properties of the metal center and affect the reaction selectivity.

The development of sustainable catalytic processes has led to the investigation of various metal complexes for benzoxazole synthesis. Research has demonstrated that titania-supported iridium catalysts show excellent activity for the dehydrogenative synthesis of benzoxazoles from aminophenols and primary alcohols [18]. The catalyst system operates through a heterogeneous mechanism and can be recycled without significant loss of activity.

Interaction with Chemical Reagents

The interaction of 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole with various chemical reagents is governed by the electronic properties of both the benzoxazole core and the fluorophenyl substituent. These interactions are fundamental to understanding the compound's behavior in synthetic transformations and its potential applications in various chemical processes.

Acid-Base Behavior

The acid-base properties of benzoxazole derivatives are primarily determined by the nitrogen atom in the oxazole ring, which can act as a weak base. The protonation of benzoxazoles typically occurs at the ring nitrogen, leading to the formation of conjugate acid species that exhibit altered reactivity patterns [8] [1].

Under acidic conditions, benzoxazoles undergo protonation at the ring nitrogen, forming benzoxazolium ions. This protonation significantly affects the compound's reactivity, particularly in hydrolysis reactions where the protonated species becomes more susceptible to nucleophilic attack. The study by researchers has shown that benzoxazole hydrolysis under acidic conditions follows a complex mechanism involving both acid catalysis at low acidities and retardation at higher acidities [8].

The presence of the fluorine atom in 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole would influence its acid-base behavior through inductive effects. The electron-withdrawing fluorine atom would decrease the basicity of the benzoxazole nitrogen, making protonation less favorable compared to unsubstituted benzoxazoles. This effect would be further modulated by the electron-donating methyl group at the 5-position, which would partially counteract the deactivating influence of the fluorine.

Research has demonstrated that benzoxazole derivatives can exhibit reversible acidochromic behavior, where color changes occur in response to acid-base conditions [19]. This property is particularly useful for developing pH-sensitive materials and sensors. The specific substitution pattern in 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole would be expected to influence its acidochromic properties, potentially leading to unique color responses under different pH conditions.

Oxidation and Reduction Properties

The oxidation and reduction behavior of benzoxazole derivatives is complex and depends on the specific substitution pattern and reaction conditions. The benzoxazole ring system is generally stable toward oxidation under mild conditions, but can undergo oxidative transformations under more forcing conditions or in the presence of specific catalysts.

Oxidative synthesis of benzoxazoles from precursor compounds has been extensively studied, revealing detailed mechanisms for the oxidative cyclization process [20] [21]. The research by Chen et al. using density functional theory calculations shows that the oxidative pathway involves stepwise oxidative dehydrogenation followed by cyclization, rather than direct cyclization as originally proposed [20].

The hydrogen transfer catalysis approach developed by Blacker et al. demonstrates that benzoxazoles can be synthesized through oxidative condensation of amines with aminophenols [21]. This methodology utilizes the Shvo catalyst with dimethoxybenzoquinone as the hydrogen-accepting oxidant, proceeding through a mechanism involving hydrogen borrowing from the catalyst system.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, oxidation reactions would be influenced by the electron-withdrawing fluorine atom, which would stabilize the compound toward oxidative conditions. The methyl group at the 5-position could potentially undergo oxidation to form more polar functionalities such as aldehydes or carboxylic acids under appropriate conditions.

Reduction reactions of benzoxazoles typically target the aromatic ring system, leading to the formation of reduced heterocyclic compounds. The research indicates that benzoxazoles can be reduced to oxazolidines using sodium in ethanol [1]. This reduction involves the saturation of the double bonds in the oxazole ring, resulting in a significant change in the compound's properties and reactivity.

Photochemical Reactions

The photochemical behavior of benzoxazole derivatives has been the subject of extensive research, revealing complex mechanistic pathways and interesting applications in materials science and photochemistry [22] [23] [24]. The photoreactivity of these compounds is influenced by their electronic structure, substitution patterns, and the specific irradiation conditions employed.

Matrix-isolation studies have provided detailed insights into the photochemical mechanisms of benzoxazole derivatives. The research by Reva et al. demonstrates that irradiation of 1,3-benzoxazole at 233 nm results in nearly quantitative conversion to 2-isocyanophenol through a ring-opening process [22] [23]. This photochemical transformation involves cleavage of the C-O bond and hydrogen migration, leading to the formation of a new structural isomer.

The photochemical reactions of benzoxazole-2-thiones have been investigated, showing that these compounds can undergo [2+2] photocycloaddition reactions with alkenes [24] [25]. The mechanism involves the formation of amino spiro-thietanes as intermediates, which subsequently undergo various transformations to yield different products depending on the reaction conditions and substituents.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, photochemical reactions would be influenced by the electronic effects of both the fluorine atom and the methyl group. The fluorine atom could affect the excited state properties of the molecule, potentially altering the photochemical pathways and product distributions. The research on fluorinated aromatic compounds shows that fluorine substitution can significantly impact the photochemical behavior through changes in intersystem crossing rates and excited state energies [9].

The photostability of benzoxazole derivatives has been studied in various media, including polymer matrices and constrained environments [26]. These studies reveal that the photochemical reactivity is strongly influenced by the local environment and the available free volume for molecular motion. In constrained media, the photoreaction can be completely blocked while fluorescence quantum yields are enhanced, leading to potential applications in optical materials.

Coordination Chemistry

The coordination chemistry of benzoxazole derivatives represents a rich area of research with significant implications for catalysis, materials science, and biological applications. The benzoxazole ring system offers multiple coordination sites, primarily through the nitrogen atom, but also through potential interactions involving the oxygen atom and aromatic π-system.

Metal Complexation Capabilities

Benzoxazole derivatives demonstrate versatile metal complexation capabilities, forming stable complexes with a wide range of transition metals and main group elements. The primary coordination mode involves the nitrogen atom of the oxazole ring, which acts as a σ-donor ligand to metal centers [27] [28] [29].

Research by Lagadic et al. on phosphonated benzoxazole derivatives reveals that these compounds act as excellent ligands for metal complexes [27] [28]. The study demonstrates that benzoxazoles can coordinate with various metal cations including M²⁺ and M³⁺ ions, with the coordination strength varying depending on the metal ion and the specific substituents present on the benzoxazole ring.

The coordination behavior of benzoxazoles has been systematically studied using high-resolution mass spectrometry (HRMS) as an analytical tool [28]. The results show that benzoxazole derivatives form predominantly 1:1 and 2:1 ligand-to-metal complexes, with the exact stoichiometry depending on the nature of the metal ion and the reaction conditions.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, the metal complexation capabilities would be influenced by the electronic effects of the fluorine atom and the methyl group. The electron-withdrawing fluorine would decrease the electron density on the benzoxazole nitrogen, potentially reducing its donor ability. However, the electron-donating methyl group would partially counteract this effect, resulting in intermediate coordination strength.

The research on benzoxazole-based metal complexes for antimicrobial applications demonstrates the synthetic utility of these coordination compounds [30] [31]. Various metal ions including Zn(II), Cu(II), Ni(II), Mg(II), Pd(II), and Ag(I) have been successfully coordinated to benzoxazole ligands, resulting in complexes with enhanced biological activity compared to the free ligands.

Structural Features of Complexes

The structural features of benzoxazole metal complexes are diverse and depend on the specific metal ion, coordination geometry, and auxiliary ligands present in the system. Common coordination modes include monodentate binding through the nitrogen atom, bidentate chelation when additional donor atoms are present, and bridging coordination in polynuclear complexes.

X-ray crystallographic studies have provided detailed structural information about benzoxazole metal complexes. The research by Turkyilmaz demonstrates that benzoxazole derivatives can form complexes with palladium(II) and zinc(II) ions, with the specific coordination geometry depending on the metal center and the ligand environment [29].

The structural features of benzoxazole complexes are often characterized by distorted octahedral or square planar geometries, depending on the metal ion and the coordination number. For example, copper(II) complexes typically adopt square planar or distorted octahedral geometries, while zinc(II) complexes often exhibit tetrahedral coordination [30].

The presence of additional functional groups on the benzoxazole ring can lead to more complex coordination modes. Research by Samota and Seth shows that different functional groups on 2-(2'-substituted) benzoxazoles can result in different coordination patterns with Pd(II) and Pt(II) salts [32]. The 2-(2'-hydroxyphenyl) and 2-(2'-mercaptophenyl) derivatives form complexes through both the benzoxazole nitrogen and the phenolic or mercapto groups.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, the structural features of metal complexes would be influenced by the potential for additional interactions involving the fluorine atom. While fluorine is generally considered a poor donor, it can participate in weak interactions with metal centers, potentially influencing the overall complex geometry and stability.

Applications in Catalysis

The catalytic applications of benzoxazole metal complexes span a wide range of synthetic transformations, from traditional organic reactions to modern C-H activation processes. The unique electronic properties of benzoxazole ligands, combined with their ability to stabilize various metal oxidation states, make them attractive for catalytic applications.

The research on palladium and ruthenium catalysis demonstrates that benzoxazole derivatives can serve as effective directing groups for C-H activation reactions [15]. These processes involve the initial coordination of the metal center to the benzoxazole nitrogen, followed by intramolecular C-H activation and subsequent functionalization. The reactions show high selectivity and can be applied to the synthesis of complex aromatic compounds.

Copper-catalyzed reactions represent another important application area for benzoxazole complexes. The work by Evindar and Batey shows that copper catalysts can facilitate the cyclization of ortho-haloanilides to form benzoxazoles through an oxidative insertion/reductive elimination mechanism [16]. The reactions benefit from ligand acceleration, with 1,10-phenanthroline and N,N'-dimethylethylenediamine showing particularly effective results.

Iron-catalyzed transformations have emerged as a sustainable alternative to traditional noble metal catalysts [17]. The research demonstrates that iron complexes can catalyze the synthesis of benzoxazole derivatives through domino C-N/C-O cross-coupling reactions, addressing limitations associated with palladium and copper catalysts such as poor substrate scope and long reaction times.

The development of heterogeneous catalysts based on benzoxazole metal complexes has attracted significant attention due to their potential for catalyst recovery and reuse. Research on titania-supported iridium catalysts shows excellent activity for the dehydrogenative synthesis of benzoxazoles from aminophenols and primary alcohols [18]. The heterogeneous nature of these catalysts enables recycling without significant loss of activity.

For 2-(2-Fluorophenyl)-5-methyl-1,3-benzoxazole, catalytic applications would be particularly relevant in asymmetric synthesis and selective functionalization reactions. The combination of the benzoxazole directing group with the fluorine substituent could provide unique selectivity patterns in catalytic processes, potentially leading to new synthetic methodologies for the preparation of fluorinated organic compounds.